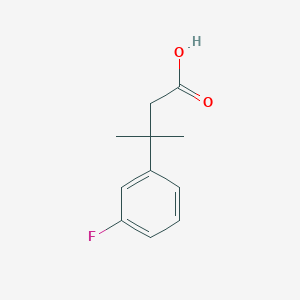

3-(3-Fluorophenyl)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its physical appearance (color, state of matter), odor, and other notable characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various techniques such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound is stable or unstable .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Organic Synthesis and Chemical Properties

- The study of structurally related compounds, such as 5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione, reveals insights into the chemical properties and synthesis of fluoro-containing organic compounds. These compounds exhibit specific intermolecular interactions, such as hydrogen bonds and C—H⋯O interactions, which are critical for their solid-state structure and potentially for their reactivity and applications in synthesis (Lehmler & Parkin, 2008).

Material Science

- The glass-forming properties of 3-methylbutane-1,2,3-tricarboxylic acid, related to atmospheric aerosols, offer insights into the physicochemical behavior of complex organic molecules. This research might inform the design and synthesis of new materials with specific optical or mechanical properties (Dette et al., 2014).

Biomedical Research

- Fluoroaryl derivatives of amino acids, such as those synthesized from 2-fluorobenzaldehyde leading to compounds like repaglinide, demonstrate the importance of fluorinated compounds in drug design and synthesis. Such research highlights the utility of fluorinated organic compounds in developing pharmacologically active agents (Wang Li-quan, 2008).

- Novel F-18 labeled fluoroarylvaline derivatives have been explored as potential PET imaging agents for tumor detection, indicating the relevance of fluorinated compounds in diagnostic imaging and oncology research (Qiao et al., 2009).

Mechanism of Action

Target of action

Many compounds that contain a fluorophenyl group are known to interact with various receptors in the body. For example, some indole derivatives, which contain a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Safety and Hazards

properties

IUPAC Name |

3-(3-fluorophenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMHQGGWKCCGGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)

![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)

![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)

![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)

![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)